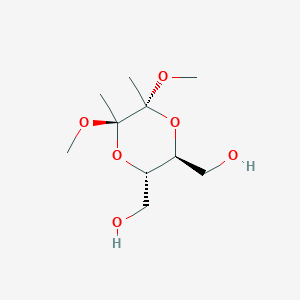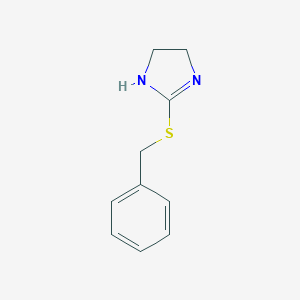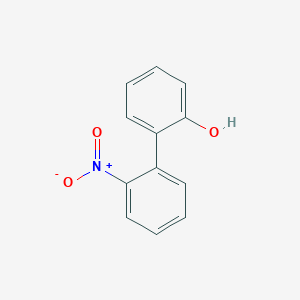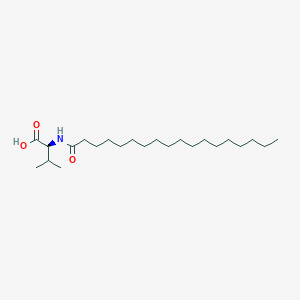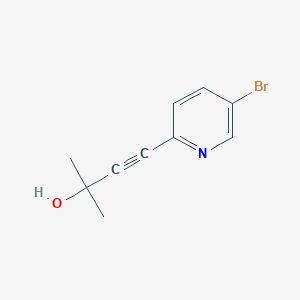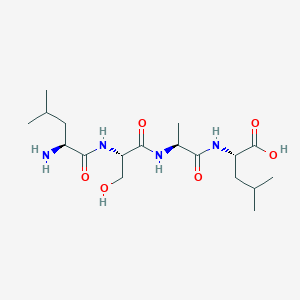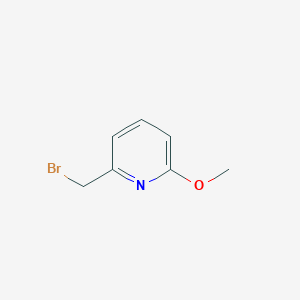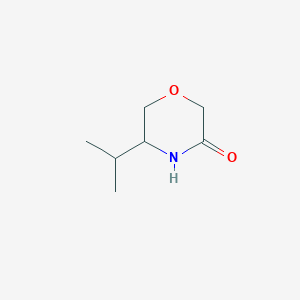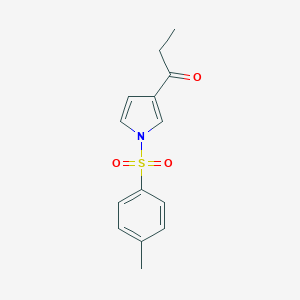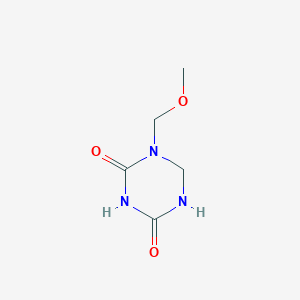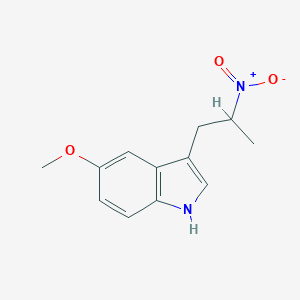![molecular formula C12H13NO4 B187131 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid CAS No. 62134-52-5](/img/structure/B187131.png)
4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid
Overview
Description
“4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” is 1S/C12H13NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,13,15)(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” include a molecular weight of 235.24 and a molecular formula of C12H13NO4 .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Compounds similar to “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid”, specifically 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one derivatives, have been synthesized and studied for their antimicrobial activity .
- Methods of Application : The synthesis involved reactions of 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with various nucleophiles to produce quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine .
- Results or Outcomes : Several of the target compounds exhibited high antimicrobial activity, indicating that further research on these compounds is warranted .
Anti-inflammatory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidines, which could potentially be synthesized from “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid”, have been studied for their anti-inflammatory activities .
- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of Application : The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst . While “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” is not directly mentioned, it’s possible that it could be used to synthesize the organoboron compound needed for this reaction.
- Methods of Application : The reaction involves the oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the product .
- Results or Outcomes : The Suzuki–Miyaura coupling is widely used in organic synthesis to form carbon-carbon bonds .
Neurotransmitter
- Scientific Field : Neurochemistry
- Summary of Application : Amino acids with carboxyl groups, similar to “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid”, can act as neurotransmitters .
- Methods of Application : These amino acids can readily ionize at physiological pH, allowing them to transmit signals across neurons .
- Results or Outcomes : The ionization of these amino acids plays a crucial role in the functioning of the nervous system .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : The compound could potentially be used in the Suzuki–Miyaura coupling, a type of chemical reaction where an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst .
- Methods of Application : The reaction involves the oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the product .
- Results or Outcomes : The Suzuki–Miyaura coupling is widely used in organic synthesis to form carbon-carbon bonds .
Anti-inflammatory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Compounds similar to “4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid”, specifically pyrimidine derivatives, have been studied for their anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of these compounds exhibit potent anti-inflammatory effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-acetylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCWPAHFOSSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352267 | |
| Record name | 4-[(3-acetylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
62134-52-5 | |
| Record name | 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-acetylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




